molecular formula C20H32O8S B611434 Tos-PEG4-t-butyl ester CAS No. 217817-01-1

Tos-PEG4-t-butyl ester

Cat. No. B611434
M. Wt: 432.53
InChI Key: AAQWIVKRAHBPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541448B2

Procedure details

Into a 250-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (intermediate 179.1) (9.6 g, 34.49 mmol, 1.00 equiv) in anhydrous pyridine (12 mL). The mixture was cooled to 0° C. and 4-methylbenzene-1-sulfonyl chloride (7.9 g, 41.44 mmol, 1.20 equiv) was added slowly in several portions. The resulting solution was stirred at 0° C. for 1-2 h and then the flask containing the reaction mixture was sealed and placed in a refrigerator at 0° C. overnight. The mixture was poured into 120 mL of water/ice, and the aqueous layer was extracted with 3×50 mL of DCM. The combined organic layers were washed with 2×50 mL of cold 1.0 N hydrogen chloride and saturated brine and dried over anhydrous sodium sulfate. The solvent was removed under vacuum to yield 13.4 g (90%) of tert-butyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate as pale yellow oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].[CH3:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>N1C=CC=CC=1>[S:27]([O:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])([C:24]1[CH:25]=[CH:26][C:21]([CH3:20])=[CH:22][CH:23]=1)(=[O:29])=[O:28]

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
OCCOCCOCCOCCC(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOCCOCCOCCC(=O)OC(C)(C)C
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
water ice
Quantity
120 mL
Type
reactant
Smiles
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 1-2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
the flask containing the reaction mixture
CUSTOM
Type
CUSTOM
Details
was sealed
WAIT
Type
WAIT
Details
placed in a refrigerator at 0° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×50 mL of DCM
WASH
Type
WASH
Details
The combined organic layers were washed with 2×50 mL of cold 1.0 N hydrogen chloride and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCOCCOCCOCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.